Medemo

Description

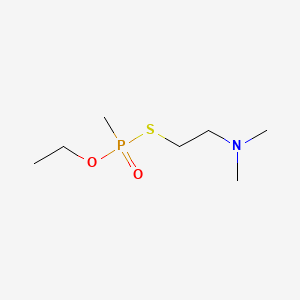

Medemo (O-ethyl-S-(dimethylaminoethyl)methylphosphonothioate) is an organophosphorus compound classified among chemical warfare agents (CWAs). It shares structural similarities with other nerve agents, such as VX and Edemo, characterized by a phosphonothioate backbone with variable alkylaminoethyl substituents . Synthesized in VOZ Zemianské Kostolany, Slovakia, this compound has a reported assay purity of 24%, determined via potentiometric argentometric titration of thiols using a sulfide ion-selective electrode .

Properties

CAS No. |

20820-80-8 |

|---|---|

Molecular Formula |

C7H18NO2PS |

Molecular Weight |

211.26 g/mol |

IUPAC Name |

2-[ethoxy(methyl)phosphoryl]sulfanyl-N,N-dimethylethanamine |

InChI |

InChI=1S/C7H18NO2PS/c1-5-10-11(4,9)12-7-6-8(2)3/h5-7H2,1-4H3 |

InChI Key |

PKDYQTANBZBIRM-UHFFFAOYSA-N |

SMILES |

CCOP(=O)(C)SCCN(C)C |

Canonical SMILES |

CCOP(=O)(C)SCCN(C)C |

Related CAS |

2641-09-0 (oxalate [1:1] salt) |

Synonyms |

EDMM methylethoxy(2-dimethylaminoethylthio)phosphine oxide methylthiophosphorous acid O-ethyl S-2-dimethylamianoethyl ester O-ethyl S-(2-dimethylaminoethyl) methylphosphonothioate O-ethyl S-(2-dimethylaminoethyl) methylphosphonothioate oxalate (1:1) salt |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Findings:

Structural Variations: this compound, Edemo, and VX share a phosphonothioate core but differ in alkylaminoethyl substituents:

- This compound: Dimethylaminoethyl group.

- Edemo: Diethylaminoethyl group.

- VX: Diisopropylaminoethyl group. Bulkier substituents (e.g., VX’s diisopropyl group) may enhance stability, contributing to higher assay purity (69% vs. This compound’s 24%) .

Analytical Methods: this compound, Edemo, and VX utilize argentometric titration for thiol quantification, whereas fluoridated agents (sarin, soman) employ lanthanometric titration. Tabun’s cyanide group is measured via argentometric titration with a silver electrode .

- Synthetic challenges in stabilizing the dimethylaminoethyl group.

- Increased susceptibility to degradation or byproduct formation.

Functional and Operational Implications

- Toxicity and Mechanism: While specific toxicity data for this compound are unavailable, its structural class (organophosphorus nerve agents) typically inhibits acetylcholinesterase, leading to neuromuscular paralysis .

- Environmental Persistence: Phosphonothioates like this compound are generally less volatile but more persistent in soil compared to fluoridated agents (e.g., sarin) .

- Detection Challenges : Thiol-based titration for this compound requires precise sulfide ion-selective electrodes, whereas fluoridated agents are detected via fluoride-specific methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.